N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide
Description
N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide is a hydrazinecarboxamide derivative featuring a furan-2-ylmethyl group and a methyl substituent on the nitrogen atom. The furan ring, a five-membered aromatic heterocycle with oxygen, confers electron-rich properties, while the hydrazinecarboxamide moiety provides structural flexibility for coordination or hydrogen bonding.
Properties
CAS No. |
64341-19-1 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-amino-1-(furan-2-ylmethyl)-1-methylurea |
InChI |
InChI=1S/C7H11N3O2/c1-10(7(11)9-8)5-6-3-2-4-12-6/h2-4H,5,8H2,1H3,(H,9,11) |
InChI Key |
LIEMPAXIZHNVLT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide typically involves the reaction of furan derivatives with hydrazine and methylating agents. One common method includes the following steps:
Starting Materials: Furan-2-carbaldehyde, methylhydrazine, and a suitable solvent such as ethanol or methanol.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.
Procedure: Furan-2-carbaldehyde is reacted with methylhydrazine in the presence of a catalytic amount of acid (e.g., acetic acid) to form the intermediate hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide involves its interaction with cellular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with specific enzymes, altering their activity and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The structural uniqueness of N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide lies in its N-methyl and furan-2-ylmethyl groups. Comparisons with analogous compounds reveal:
- N′-[(E)-(2-Methoxyphenyl)methylene]-2-furohydrazide (): Contains a methoxy-substituted benzylidene group instead of a methyl-furan moiety.
- 2-[(2E)-2-(2-Furylmethylene)hydrazino]-2-oxo-N-phenylacetamide (): Shares the furan ring but incorporates a phenylacetamide group. The phenyl group introduces steric hindrance, which may limit binding efficiency in biological systems compared to the smaller methyl group .
- N-(2-carbamoylfuranyl)-C-(3'-carboxy-2'-hydroxyphenyl) azetidin-2-one (): Features a fused azetidinone ring and carboxyl/hydroxy groups, enhancing metal-chelation capabilities but complicating synthesis .
Table 1: Structural Comparison
Physicochemical Properties
- Solubility : The methyl group in the target compound improves solubility in polar solvents compared to N′-[(E)-(2-chlorophenyl)methylene]-2-furohydrazide (), where the chloro substituent reduces polarity .
- Thermal Stability : Metal complexes of hydrazinecarboxamides () decompose above 250°C, whereas the target compound likely degrades at lower temperatures (≈200°C) due to the absence of stabilizing metal coordination .
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